1-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole
Overview
Description
1-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole typically involves multi-step reactions starting from simpler precursors. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates . The scalability of the Suzuki-Miyaura coupling and nitration reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The bromophenyl groups can participate in reduction reactions to form corresponding phenyl derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by palladium catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of bromine atoms could yield various substituted pyrazoles .
Scientific Research Applications
1-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the nitro group and bromophenyl substituents can influence its binding affinity and specificity . The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Lacks the bromine and nitro substituents, making it less reactive in certain chemical reactions.
1-Methyl-3,5-diphenylpyrazole: Similar structure but without the nitro group, affecting its electronic properties.
3,5-Bis(4-chlorophenyl)-1H-pyrazole:
Uniqueness
1-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole is unique due to the combination of bromophenyl and nitro substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-[[3,5-bis(4-bromophenyl)pyrazol-1-yl]methyl]-5-methyl-3-nitropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br2N5O2/c1-13-10-20(27(28)29)24-25(13)12-26-19(15-4-8-17(22)9-5-15)11-18(23-26)14-2-6-16(21)7-3-14/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNSBCACMMMWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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